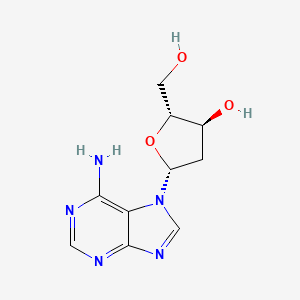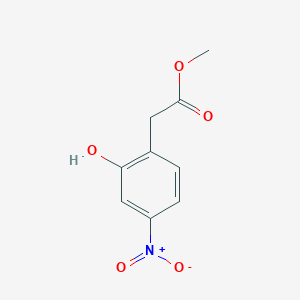
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by its purine base, which is linked to a sugar moiety. Nucleoside analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the coupling of a purine base with a sugar moiety. The process can be carried out through various methods, including:
Glycosylation Reactions: This involves the reaction of a protected sugar derivative with a purine base under acidic or basic conditions.
Enzymatic Synthesis: Enzymes such as nucleoside phosphorylases can catalyze the formation of nucleosides from purine bases and sugar phosphates.
Industrial Production Methods
In industrial settings, the production of nucleoside analogs often involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts and continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized nucleosides, reduced nucleosides, and substituted nucleosides with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It can be incorporated into DNA or RNA to investigate the effects of nucleoside modifications on genetic processes.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer therapy, they can interfere with DNA synthesis in rapidly dividing cells.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the production of antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
Deoxyadenosine: A deoxy derivative with a similar purine base but lacking the hydroxyl group on the sugar moiety.
Vidarabine: An antiviral nucleoside analog with a similar structure but different sugar configuration.
Uniqueness
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C10H13N5O3 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 |
Clé InChI |
VGSMHXAPKCTFOZ-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=NC=NC(=C32)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)


![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)

